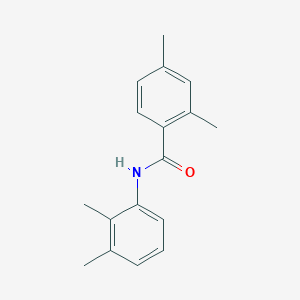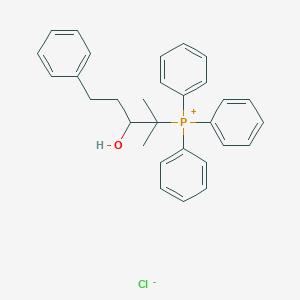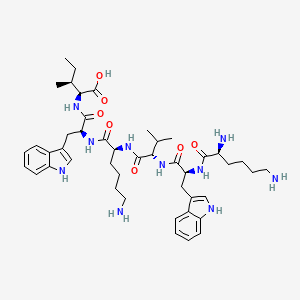![molecular formula C20H28O3 B12536300 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione CAS No. 827331-29-3](/img/structure/B12536300.png)
5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a cyclohexane ring with two keto groups at positions 1 and 3, and a phenyl group substituted with an octyloxy group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2-(octyloxy)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenylcyclohexane-1,3-dione: Similar structure but lacks the octyloxy group.
2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione: Contains a chloro and methylsulfonyl group instead of the octyloxy group.
2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione: Contains a nitro group and a methylsulfonyl group.
Uniqueness
The presence of the octyloxy group in 5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
827331-29-3 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-(2-octoxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-23-20-11-8-7-10-19(20)16-13-17(21)15-18(22)14-16/h7-8,10-11,16H,2-6,9,12-15H2,1H3 |
InChI Key |
KFSCZPPUKPLHCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


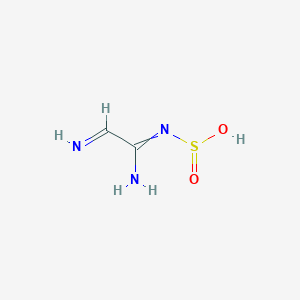

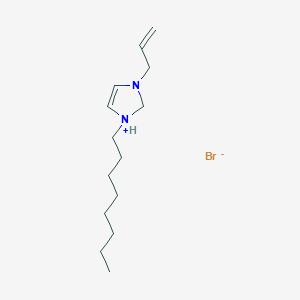

![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)
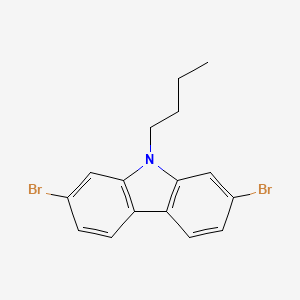
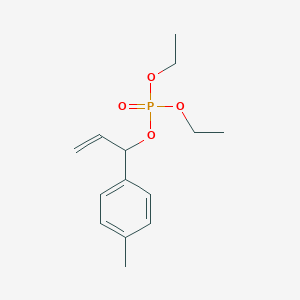
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)
